molecular formula C20H17NS2 B382748 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine CAS No. 315697-62-2

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B382748
CAS No.: 315697-62-2
M. Wt: 335.5g/mol
InChI Key: WDLLIXDBOIRPAU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core, which is a seven-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl and methylphenyl precursors, which are then subjected to cyclization reactions to form the benzothiazepine ring.

  • Step 1: Preparation of 4-Methylphenyl and Thienyl Precursors

      Reagents: 4-Methylbenzaldehyde, thiophene-2-carboxylic acid

      Conditions: Aldol condensation followed by cyclization

  • Step 2: Formation of Benzothiazepine Ring

      Reagents: 2-Aminothiophenol, 4-Methylphenyl-thienyl intermediate

      Conditions: Cyclization under acidic or basic conditions, often using catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the double bonds within the thiazepine ring, potentially converting it to a fully saturated ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

    Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution or organolithium compounds for nucleophilic substitution

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Saturated benzothiazepine derivatives

    Substitution: Various substituted benzothiazepine derivatives depending on the reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(4-Methylphenyl)-4-thien-2-yl-1,3-thiazole: Another heterocyclic compound with a thiazole ring instead of a benzothiazepine ring.

    2-(4-Methylphenyl)-4-thien-2-yl-1,4-diazepine: Features a diazepine ring, differing in the nitrogen atom positions.

Uniqueness: 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific ring structure, which combines a benzene ring with a thiazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLLIXDBOIRPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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